molecular formula C32H48Si B14194355 Bis(4-ethenylphenyl)(dioctyl)silane CAS No. 918445-84-8

Bis(4-ethenylphenyl)(dioctyl)silane

Cat. No.: B14194355
CAS No.: 918445-84-8
M. Wt: 460.8 g/mol
InChI Key: UPQFGQCOWCMAGV-UHFFFAOYSA-N
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Description

Bis(4-ethenylphenyl)(dioctyl)silane is an organosilicon compound featuring two 4-ethenylphenyl groups and two octyl groups bonded to a central silicon atom. Key characteristics inferred from similar compounds include:

  • Structure: The silicon center is substituted with aromatic (ethenylphenyl) and aliphatic (dioctyl) groups, balancing reactivity and steric bulk.
  • Reactivity: The ethenyl groups enable polymerization or hydrosilylation reactions, while the octyl chains enhance hydrophobicity and thermal stability .
  • Applications: Potential uses span hybrid materials, organic optoelectronics, and catalysts, as seen in structurally related silanes .

Properties

CAS No.

918445-84-8

Molecular Formula

C32H48Si

Molecular Weight

460.8 g/mol

IUPAC Name

bis(4-ethenylphenyl)-dioctylsilane

InChI

InChI=1S/C32H48Si/c1-5-9-11-13-15-17-27-33(28-18-16-14-12-10-6-2,31-23-19-29(7-3)20-24-31)32-25-21-30(8-4)22-26-32/h7-8,19-26H,3-6,9-18,27-28H2,1-2H3

InChI Key

UPQFGQCOWCMAGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](CCCCCCCC)(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-ethenylphenyl)(dioctyl)silane typically involves the reaction of 4-ethenylphenylmagnesium bromide with dioctylchlorosilane. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bis(4-ethenylphenyl)(dioctyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-ethenylphenyl)(dioctyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-ethenylphenyl)(dioctyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the compound on different surfaces .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Silanes
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Bis(4-ethenylphenyl)(dioctyl)silane 2×4-ethenylphenyl, 2×octyl ~418 (estimated) High steric bulk, hydrophobic Polymer matrices, optoelectronics
Trimethyl(4-vinylphenyl)silane 1×4-ethenylphenyl, 3×methyl 190.36 Low steric hindrance, volatile Monomer for silicone polymers
(4-Ethenylphenyl)trimethoxysilane 1×4-ethenylphenyl, 3×methoxy 224.33 Hydrolytic reactivity, hydrophilic Surface modification, adhesives
Bis(4-methoxyphenyl)dimethylsilane 2×4-methoxyphenyl, 2×methyl 312.47 Moderate polarity, UV stability Photoresists, coatings
Dimethyl(4-vinylphenyl)silane 1×4-ethenylphenyl, 2×methyl 161.30 High reactivity, small molecular size Crosslinking agents

Physical and Chemical Properties

  • Hydrophobicity : The dioctyl groups enhance hydrophobicity compared to methoxy- or methyl-substituted silanes (e.g., (4-ethenylphenyl)trimethoxysilane), making it suitable for moisture-resistant coatings .
  • Thermal Stability : Long-chain aliphatic groups (e.g., octyl) improve thermal stability relative to short-chain analogs, as seen in dioctyl phthalates and adipates .

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